p-Nitrostyryl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

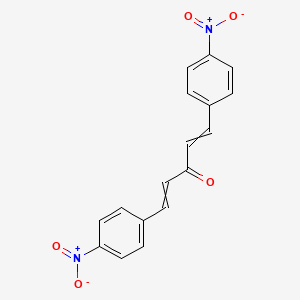

Molecular Formula |

C17H12N2O5 |

|---|---|

Molecular Weight |

324.29 g/mol |

IUPAC Name |

1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one |

InChI |

InChI=1S/C17H12N2O5/c20-17(11-5-13-1-7-15(8-2-13)18(21)22)12-6-14-3-9-16(10-4-14)19(23)24/h1-12H |

InChI Key |

GAYVSOQPSTXBFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of p-Nitrostyryl Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of p-Nitrostyryl ketones. These compounds, belonging to the chalcone family, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a detailed experimental protocol for their synthesis via the Claisen-Schmidt condensation, presents their characteristic spectroscopic data, and explores their interaction with key cellular signaling pathways.

Synthesis of p-Nitrostyryl Ketones

The most common and efficient method for synthesizing p-Nitrostyryl ketones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde, in this case, p-nitrobenzaldehyde, with a ketone (e.g., acetophenone or acetone).[1] The reaction proceeds via an enolate intermediate and subsequent dehydration to yield the α,β-unsaturated ketone.

General Reaction Scheme

The synthesis of a representative p-Nitrostyryl ketone, (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is depicted below:

p-Nitrobenzaldehyde + Acetophenone → (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one + H₂O

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one

This protocol provides a step-by-step procedure for the synthesis of a representative this compound.

Materials:

-

p-Nitrobenzaldehyde

-

Acetophenone

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Hydrochloric acid (HCl), dilute

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure: [1]

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar quantities (e.g., 0.01 mol) of p-nitrobenzaldehyde and acetophenone in ethanol (e.g., 25 mL).

-

Preparation of Catalyst Solution: Prepare a 10% aqueous solution of sodium hydroxide.

-

Reaction Initiation: Cool the flask containing the reactants in an ice bath. Slowly add the sodium hydroxide solution dropwise to the stirred mixture.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is left to proceed overnight.[1]

-

Precipitation: Pour the reaction mixture into a beaker containing crushed ice and a few drops of dilute HCl to neutralize the excess base.[1] A solid precipitate of the this compound will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Drying: Dry the purified crystals in a desiccator.

Characterization of p-Nitrostyryl Ketones

The synthesized p-Nitrostyryl ketones can be characterized using various spectroscopic techniques to confirm their structure and purity.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for representative p-Nitrostyryl ketones.

Table 1: 1H NMR Spectroscopic Data (CDCl3, δ ppm)

| Compound | Ar-H (m) | α-H (d, J≈15.7 Hz) | β-H (d, J≈15.7 Hz) | Other |

| (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one[2] | 7.49-8.29 | 7.78 | 7.84 | - |

| (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one[3] | 7.00-8.26 | 7.68 | 7.78 | 3.90 (s, 3H, -OCH3) |

| (E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one[4] | 7.62-8.31 | 7.75 | 7.85 | - |

Table 2: 13C NMR Spectroscopic Data (CDCl3, δ ppm)

| Compound | C=O | α-C | β-C | Aromatic C's | Other |

| (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one[2] | 188.81 | 128.06 | 140.36 | 123.36, 125.11, 127.84, 128.43, 132.60, 136.71, 140.66, 147.67 | - |

| (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one[3] | 188.9 | 123.9 | 142.9 | 114.2, 124.2, 129.2, 130.9, 131.2, 141.4, 148.6, 164.0 | 55.6 (-OCH3) |

Table 3: Infrared (IR) Spectroscopic Data (KBr, cm-1)

| Compound | ν (C=O) | ν (C=C) | ν (NO2) asymmetric | ν (NO2) symmetric |

| (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one[2] | ~1657 | ~1602 | ~1515 | ~1345 |

| 4'-hydroxy-4-nitro chalcone[5] | ~1651 | ~1589 | ~1512 | ~1342 |

Table 4: Mass Spectrometry (MS) Data

| Compound | Molecular Formula | [M]+ (m/z) | Key Fragments (m/z) |

| (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one[6] | C15H11NO3 | 253.07 | 223, 195, 176, 131, 105, 77 |

| (E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one[4] | C15H10BrNO3 | 330.99 | 301, 224, 183, 155, 102, 76 |

Biological Activity and Signaling Pathways

p-Nitrostyryl ketones, as members of the chalcone family, have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory properties.[7][8] Their mechanism of action often involves the modulation of key cellular signaling pathways.

Inhibition of the p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer development by inducing cell cycle arrest and apoptosis.[7][9] Many chalcone derivatives have been shown to activate the p53 pathway, often by inhibiting its negative regulator, MDM2.[10][11] This disruption of the p53-MDM2 interaction leads to the stabilization and activation of p53, resulting in the transcription of pro-apoptotic genes and subsequent cancer cell death.[7][12]

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.[13][14] Chalcones have been demonstrated to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα.[8][14] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[15]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

p53 Signaling Pathway Inhibition

Caption: Inhibition of the p53 signaling pathway by this compound.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. rsc.org [rsc.org]

- 3. (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 13C NMR spectrum [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. green-synthesis-and-characterization-of-4-hydroxy-4-nitro-chalcone-using-grinding-techniques - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of p-Nitrostyryl Ketone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of p-Nitrostyryl ketone derivatives, a class of chalcones with significant interest in medicinal chemistry and materials science. The unique electronic properties conferred by the p-nitro substitution on the styryl moiety lead to distinct spectroscopic signatures that are crucial for their identification, characterization, and the elucidation of their structure-activity relationships. This document outlines the key spectroscopic techniques employed, presents quantitative data for a range of derivatives, details experimental protocols, and visualizes relevant workflows and biological pathways.

Core Spectroscopic Techniques

The structural elucidation of this compound derivatives relies on a combination of spectroscopic methods, each providing unique insights into the molecular framework.

-

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule. The extended π-conjugation system in chalcones, which includes the two aromatic rings, the α,β-unsaturated ketone, and the nitro group, gives rise to characteristic absorption bands. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the substitution pattern on the aromatic rings.[1][2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The most prominent absorption bands for p-Nitrostyryl ketones include the carbonyl (C=O) stretching of the α,β-unsaturated ketone, the C=C stretching of the alkene and aromatic rings, and the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO2) group.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the detailed molecular structure. ¹H NMR provides information on the chemical environment of protons, their multiplicity, and coupling constants, which are particularly useful for confirming the trans configuration of the vinylic protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule, with the carbonyl carbon showing a characteristic downfield chemical shift.[5][6]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. The fragmentation pattern provides valuable information for structural confirmation. Common fragmentation pathways for ketones include α-cleavage and the McLafferty rearrangement.[7][8][9]

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of this compound derivatives.

Table 1: UV-Visible and Infrared Spectroscopic Data

| Compound | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=C) (cm⁻¹) | ν(NO₂) (cm⁻¹) | Reference |

| (E)-1-(Phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | DMSO | 312-327 | 14,000-20,000 | ~1660 | ~1595 | ~1515, ~1345 | [3][10] |

| (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | DMF | 389 | - | 1652 | 1595 | 1505, 1422 | [4][11] |

| (E)-1-(2-Nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | - | - | - | 1667 | 1511 | 1511, 1334 (N-O) | [5] |

| (E)-1-(4-Nitrophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | - | - | - | 1690 | 1595 | 1515, 1352 | [3] |

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃ or DMSO-d₆)

| Compound | δ Hα (ppm), J (Hz) | δ Hβ (ppm), J (Hz) | Aromatic Protons (ppm) | Other Signals (ppm) | Reference |

| (E)-1-(Phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 7.53 (d), 15.6 | 7.82 (d), 15.6 | 7.5-8.3 (m) | - | [12] |

| (E)-1-(2-Nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 7.48 (d), 16.2 | 7.53 (d), 16.2 | 7.76-8.24 (m) | - | [5] |

| (E)-1-(4-Nitrophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | 7.51-7.61 (m) | 8.16-8.21 (m) | 7.51-8.72 (m) | - | [3] |

| (E)-3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one | 6.87 (d), 15.5 | 7.21 (d), 15.5 | 6.90-8.15 (m) | 3.83 (s, 3H, OCH₃) | [13] |

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃ or DMSO-d₆)

| Compound | δ (C=O) (ppm) | δ (Cα) (ppm) | δ (Cβ) (ppm) | Aromatic Carbons (ppm) | Other Signals (ppm) | Reference |

| (E)-1-(2-Nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 192.5 | 124.3 | 143.1 | 125.1-148.7 | - | [5] |

| (E)-1-(4-Nitrophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | 188.5 | 123.1 | 133.6 | 123.4-149.9 | - | [3] |

| (E)-3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one | 192.9 | 124.1 | 146.3 | 114.6-162.2 | 55.6 (OCH₃) | [13] |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Synthesis of this compound Derivatives (Claisen-Schmidt Condensation)

A general procedure for the synthesis of this compound derivatives is the Claisen-Schmidt condensation reaction.[5][14][15]

-

Reactant Preparation: Dissolve an appropriate substituted acetophenone (10 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Base Addition: To the stirred solution, add a solution of sodium hydroxide (6 mL, 1.0 M) or a catalytic amount of a suitable base (e.g., 40% KOH solution) in an ice-salt bath.[5][14]

-

Aldehyde Addition: After stirring for 15 minutes, add the p-nitrobenzaldehyde or other appropriate aldehyde and continue stirring the reaction mixture for 3-4 hours at room temperature.[5][14]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the product, wash it with water, and recrystallize it from a suitable solvent system (e.g., dichloromethane/n-hexane or ethanol) to yield the purified chalcone.[5][14]

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable UV-grade solvent (e.g., ethanol, DMSO, or DMF) at a concentration of approximately 1x10⁻⁴ M.[16]

-

Instrument Calibration: Calibrate the UV-Vis spectrophotometer with the chosen solvent as a blank.

-

Data Acquisition: Record the absorbance spectrum of the sample solution over a wavelength range of 200-800 nm.

-

Data Analysis: Determine the maximum absorption wavelength (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with spectroscopic grade KBr and press it into a thin, transparent pellet using a hydraulic press.[16]

-

Background Scan: Record a background spectrum of a pure KBr pellet.

-

Data Acquisition: Place the sample pellet in the instrument and record the transmittance or absorbance spectrum in the range of 4000-400 cm⁻¹.[16]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to obtain a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton-decoupled spectra are typically recorded to simplify the spectrum to singlets for each unique carbon.[5][17]

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the mass spectrum to determine the molecular ion peak and identify the major fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic analysis of this compound derivatives.

Caption: Experimental workflow for synthesis and analysis.

Signaling Pathway Inhibition by Chalcone Derivatives

Chalcone derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects, often through the modulation of key signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival.[18]

Caption: Inhibition of the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. 3-Nitro-trans-chalcone(24721-24-2) IR Spectrum [m.chemicalbook.com]

- 13. Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives [mdpi.com]

- 14. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijrpas.com [ijrpas.com]

- 17. bhu.ac.in [bhu.ac.in]

- 18. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of p-Nitrostyryl Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Nitrostyryl ketones, a class of organic compounds characterized by a styryl group bearing a nitro substituent in the para position of the phenyl ring, have garnered significant interest in the scientific community. Their straightforward synthesis, coupled with a diverse range of biological activities, has positioned them as valuable scaffolds in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of p-nitrostyryl ketones, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Discovery and History

The synthesis of p-nitrostyryl ketones is rooted in the foundational principles of organic chemistry, specifically the Claisen-Schmidt condensation. This base-catalyzed reaction between an aromatic aldehyde and a ketone or aldehyde having an α-hydrogen was independently reported by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881. While their initial publications did not specifically describe p-nitrostyryl ketones, their work laid the essential groundwork for the future synthesis of these compounds.

An early documented synthesis of a p-nitrostyryl ketone, specifically 4-(4-nitrophenyl)but-3-en-2-one, can be traced back to the 1937 publication, "Systematic organic chemistry" by W. M. Cumming.[1][2] This indicates that the compound was known and its synthesis was established within the chemical community by at least this time. The reaction described is a classic Claisen-Schmidt condensation of p-nitrobenzaldehyde with acetone.

Initially, these compounds were likely synthesized for academic and research purposes to explore the scope and mechanism of the Claisen-Schmidt condensation with various substituted benzaldehydes. The electron-withdrawing nature of the nitro group at the para position of the phenyl ring makes the aldehydic carbon more electrophilic, facilitating the nucleophilic attack by the enolate of the ketone, thus providing good yields of the condensation product. It was later that the significant biological activities of these compounds began to be explored, leading to a surge in research interest that continues to this day.

Synthesis of p-Nitrostyryl Ketones

The primary and most efficient method for the synthesis of p-nitrostyryl ketones remains the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of p-nitrobenzaldehyde with a suitable ketone, such as acetone, to yield the corresponding α,β-unsaturated ketone.

General Reaction Scheme

Caption: General workflow for the Claisen-Schmidt condensation.

Experimental Protocols

Materials:

-

p-Nitrobenzaldehyde: 2.85 g

-

Acetone: 3.5 g

-

10% Sodium hydroxide solution: 20 ml

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 2.85 g of p-nitrobenzaldehyde and 3.5 g of acetone is heated with 20 ml of a 10% sodium hydroxide solution on a water bath for 1 hour.

-

The crystals that separate upon cooling are collected by filtration.

-

The crude product is recrystallized from a small amount of ethanol.

-

The final product is obtained as colorless crystals.

Modern variations of the Claisen-Schmidt condensation often employ microwave irradiation to reduce reaction times and improve yields.

Materials:

-

p-Nitrobenzaldehyde

-

Acetone (in excess)

-

Aqueous sodium hydroxide solution

-

Cyclohexane and Ethyl acetate (for chromatography)

Procedure:

-

To a solution of p-nitrobenzaldehyde (1 equivalent) in acetone (e.g., 10-15 equivalents), an aqueous solution of sodium hydroxide is added.

-

The mixture is stirred under microwave irradiation at a controlled temperature (e.g., 40-50°C) for a short duration (e.g., 5-15 minutes).

-

After completion of the reaction (monitored by TLC or GC-MS), the mixture is worked up by neutralization and extraction with an organic solvent.

-

The crude product is purified by column chromatography using a suitable solvent system (e.g., cyclohexane/EtOAc).

Biological Activities of p-Nitrostyryl Ketones

p-Nitrostyryl ketones have demonstrated a broad spectrum of biological activities, with antimicrobial and antitumor properties being the most extensively studied.

Antimicrobial Activity

These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The α,β-unsaturated ketone moiety is believed to act as a Michael acceptor, reacting with nucleophilic groups in microbial enzymes and proteins, thereby disrupting their function.

Table 1: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |

| (2E)-3-chloro-4-nitro-phenylchalcones | 88 | - | 99 | - | - | [3] |

| 4-F-nitrostyrene derivative | 100-250 (MRSA) | - | - | - | - | [4] |

| Styryl-3-chloro-4-nitrophenylketones | - | Satisfactory | Good | - | - | [3] |

Note: Data is compiled from various sources and may involve different derivatives of the core this compound structure. Direct comparison should be made with caution.

Antitumor Activity

p-Nitrostyryl ketones have exhibited cytotoxic effects against various cancer cell lines. Their mechanism of action is thought to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 2: Antitumor Activity of this compound Derivatives (IC50 values in µM)

| Compound | A549 (Lung) | NIH/3T3 (Fibroblast) | HCT116 (Colon) | A375 (Melanoma) | Reference |

| 1,3,4-oxadiazole derivative | 9.62 | - | 6.43 | 8.07 | [5] |

| Thiazolidinone derivative | - | - | - | < 0.02 (SK-MEL-5) | [6] |

Note: The presented data is for derivatives of p-nitrostyryl ketones and highlights the potential of this chemical class. The activity of the parent compound may vary.

Mechanism of Action: Signaling Pathways

The biological effects of p-nitrostyryl ketones are mediated through their interaction with various cellular signaling pathways. Two of the most prominent pathways implicated are the NF-κB signaling pathway and the intrinsic apoptosis pathway.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation, immunity, cell proliferation, and survival. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy. Some styrylchromones, which are structurally related to p-nitrostyryl ketones, have been shown to inhibit NF-κB activation.[7][8] It is hypothesized that p-nitrostyryl ketones may act in a similar manner, potentially through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.

Caption: Proposed inhibition of the NF-κB pathway by p-nitrostyryl ketones.

Induction of the Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. p-Nitrostyryl ketones are thought to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

Caption: Induction of the intrinsic apoptosis pathway by p-nitrostyryl ketones.

Detailed Experimental Protocols for Biological Assays

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test compound (this compound) stock solution (e.g., in DMSO)

-

96-well microtiter plates

-

Bacterial or fungal culture in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile broth medium

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Prepare a bacterial/fungal suspension from an overnight culture to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth. The turbidity should be adjusted to a 0.5 McFarland standard.

-

-

Serial Dilution of the Test Compound:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.

-

-

Controls:

-

Positive Control: A well containing inoculum and broth without the test compound.

-

Negative Control: A well containing only broth to check for sterility.

-

-

Incubation:

-

Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm with a microplate reader.

-

Determination of Anticancer Activity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compound (this compound) stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

-

Absorbance Reading:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

p-Nitrostyryl ketones represent a class of compounds with a rich history rooted in fundamental organic synthesis and a promising future in the realm of medicinal chemistry. Their ease of synthesis via the Claisen-Schmidt condensation makes them readily accessible for further derivatization and biological evaluation. The demonstrated antimicrobial and antitumor activities, coupled with emerging insights into their mechanisms of action involving key signaling pathways like NF-κB and apoptosis, underscore their potential as lead compounds for the development of novel therapeutic agents.

Future research should focus on expanding the library of this compound derivatives to establish more definitive structure-activity relationships. In-depth mechanistic studies are warranted to fully elucidate the molecular targets and signaling cascades modulated by these compounds. Furthermore, preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates, paving the way for their potential clinical translation. The continued exploration of p-nitrostyryl ketones holds significant promise for addressing unmet needs in the treatment of infectious diseases and cancer.

References

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchhub.com [researchhub.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

p-Nitrostyryl ketone solubility in different organic solvents

An In-depth Technical Guide to the Solubility of p-Nitrostyryl Ketone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a chalcone derivative of significant interest in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other fields. This document compiles available quantitative data, details experimental methodologies for solubility determination, and illustrates a relevant synthetic workflow.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For this compound, a largely non-polar molecule with a polar nitro group, its solubility is governed by the principle of "like dissolves like." Generally, it exhibits better solubility in organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with its ketone and nitro functionalities. Its solubility is typically low in highly polar protic solvents like water and non-polar aliphatic hydrocarbons.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, the solubility of the closely related compound, 1-(4-nitrophenyl)ethanone, has been studied in a range of organic solvents. This data provides a strong proxy for estimating the solubility behavior of this compound. The mole fraction solubility of 1-(4-nitrophenyl)ethanone in nine common organic solvents is presented in the table below. It is observed that the solubility generally increases with temperature.

| Solvent | Temperature (K) | Mole Fraction Solubility (x 10^3) |

| Acetone | 278.15 | 1.852 |

| 283.15 | 2.135 | |

| 288.15 | 2.458 | |

| 293.15 | 2.821 | |

| 298.15 | 3.234 | |

| 303.15 | 3.707 | |

| 308.15 | 4.240 | |

| 313.15 | 4.843 | |

| 318.15 | 5.526 | |

| Acetonitrile | 278.15 | 1.234 |

| 283.15 | 1.421 | |

| 288.15 | 1.632 | |

| 293.15 | 1.874 | |

| 298.15 | 2.151 | |

| 303.15 | 2.469 | |

| 308.15 | 2.834 | |

| 313.15 | 3.253 | |

| 318.15 | 3.735 | |

| Ethyl Acetate | 278.15 | 1.098 |

| 283.15 | 1.265 | |

| 288.15 | 1.458 | |

| 293.15 | 1.681 | |

| 298.15 | 1.938 | |

| 303.15 | 2.234 | |

| 308.15 | 2.576 | |

| 313.15 | 2.970 | |

| 318.15 | 3.424 | |

| Toluene | 278.15 | 0.876 |

| 283.15 | 1.010 | |

| 288.15 | 1.164 | |

| 293.15 | 1.342 | |

| 298.15 | 1.547 | |

| 303.15 | 1.783 | |

| 308.15 | 2.055 | |

| 313.15 | 2.369 | |

| 318.15 | 2.730 | |

| Methanol | 278.15 | 0.432 |

| 283.15 | 0.498 | |

| 288.15 | 0.574 | |

| 293.15 | 0.662 | |

| 298.15 | 0.763 | |

| 303.15 | 0.880 | |

| 308.15 | 1.014 | |

| 313.15 | 1.169 | |

| 318.15 | 1.347 | |

| Ethanol | 278.15 | 0.354 |

| 283.15 | 0.408 | |

| 288.15 | 0.470 | |

| 293.15 | 0.542 | |

| 298.15 | 0.625 | |

| 303.15 | 0.720 | |

| 308.15 | 0.830 | |

| 313.15 | 0.957 | |

| 318.15 | 1.103 | |

| n-Propanol | 278.15 | 0.298 |

| 283.15 | 0.343 | |

| 288.15 | 0.395 | |

| 293.15 | 0.456 | |

| 298.15 | 0.525 | |

| 303.15 | 0.605 | |

| 308.15 | 0.697 | |

| 313.15 | 0.804 | |

| 318.15 | 0.927 | |

| Isopropanol | 278.15 | 0.255 |

| 283.15 | 0.294 | |

| 288.15 | 0.339 | |

| 293.15 | 0.391 | |

| 298.15 | 0.450 | |

| 303.15 | 0.519 | |

| 308.15 | 0.598 | |

| 313.15 | 0.689 | |

| 318.15 | 0.794 | |

| Cyclohexane | 278.15 | 0.089 |

| 283.15 | 0.103 | |

| 288.15 | 0.119 | |

| 293.15 | 0.137 | |

| 298.15 | 0.158 | |

| 303.15 | 0.182 | |

| 308.15 | 0.210 | |

| 313.15 | 0.242 | |

| 318.15 | 0.279 |

Data adapted from a study on 1-(4-nitrophenyl)ethanone, a close structural analog.

Experimental Protocols for Solubility Determination

The gravimetric method is a common and reliable technique for determining the solubility of a solid compound in a solvent.[1][2][3]

Objective: To determine the concentration of a solute in a saturated solution at a specific temperature.

Apparatus and Materials:

-

Conical flask with a stopper

-

Analytical balance (uncertainty ±0.0001 g)

-

Thermostatic water bath or heating/cooling system

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., syringe with a filter, or filter paper and funnel)

-

Evaporating dish or watch glass

-

Oven

-

This compound (solute)

-

Organic solvent of interest

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Continuously stir the mixture using a magnetic stirrer for a sufficient time to reach equilibrium. The time required for equilibrium should be determined experimentally by taking measurements at different time intervals until the concentration of the solute in the solution becomes constant. A period of 2 to 5 hours is often sufficient.[1]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant (the clear saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or watch glass.

-

Record the total mass of the dish and the solution.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the this compound.

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish with the residue minus the initial mass of the empty dish.

-

The mass of the solvent is the total mass of the solution and dish minus the final constant mass of the dish with the residue.

-

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or as a mole fraction.

-

Mole Fraction Calculation: The mole fraction solubility (x) can be calculated using the following equation: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where:

-

m_solute is the mass of the dissolved this compound

-

M_solute is the molar mass of this compound

-

m_solvent is the mass of the solvent

-

M_solvent is the molar mass of the solvent

Synthesis Workflow for this compound

p-Nitrostyryl ketones are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde. The following diagram illustrates a general experimental workflow for the synthesis of a chalcone derivative, which is applicable to this compound.

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Theoretical Calculations of p-Nitrostyryl Ketone Molecular Orbitals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the molecular orbital characteristics of p-Nitrostyryl ketone. A compound of interest in medicinal chemistry and materials science, understanding its electronic properties through molecular orbital theory is crucial for predicting its reactivity, stability, and potential applications. This document outlines the key computational methodologies, summarizes quantitative data, and provides a workflow for such theoretical investigations.

Introduction to this compound and Molecular Orbital Theory

This compound, systematically known as 4-(4-Nitrophenyl)but-3-en-2-one, is an α,β-unsaturated ketone derivative. Its structure, featuring a conjugated system with an electron-donating styryl group and an electron-withdrawing nitro group, gives rise to interesting electronic properties. Molecular Orbital (MO) theory provides a sophisticated model to understand the electronic structure of molecules by describing electrons as delocalized over the entire molecule in specific orbitals, each with a discrete energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate a molecule's chemical reactivity and electronic transitions.

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful and widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For molecules like this compound, DFT is employed to calculate various properties, including molecular geometry, vibrational frequencies, and molecular orbital energies.

A common approach involves geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface. Subsequently, single-point energy calculations are performed to determine the energies of the molecular orbitals.

Experimental Protocols:

The theoretical calculations are often validated by comparing the computed properties with experimental data. A key experimental technique for this purpose is UV-Visible (UV-Vis) spectroscopy. The maximum absorption wavelength (λmax) obtained from the UV-Vis spectrum corresponds to the electronic transition from the HOMO to the LUMO. Time-Dependent DFT (TD-DFT) is a computational method used to calculate the electronic absorption spectra, and the calculated λmax can be directly compared with the experimental value.

-

Synthesis of this compound: The compound is typically synthesized via a Claisen-Schmidt condensation reaction between 4-nitrobenzaldehyde and acetone.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of a solution of this compound in a suitable solvent (e.g., ethanol) is recorded using a spectrophotometer over a specific wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from theoretical calculations and experimental validation for this compound.

| Computational Method | Functional | Basis Set |

| Density Functional Theory (DFT) | B3LYP | 6-311+G(d,p) |

| Time-Dependent DFT (TD-DFT) | B3LYP | 6-311+G(d,p) |

Table 1: Commonly employed computational methods for this compound.

| Parameter | Value | Source |

| Experimental λmax | 323 nm | Benchchem[1] |

| Corresponding Transition | HOMO → LUMO | Benchchem[1] |

Table 2: Experimental electronic transition data for this compound.

Visualization of Computational Workflow and Molecular Orbital Relationships

To better illustrate the process of theoretical calculations and the fundamental concepts, the following diagrams are provided.

Caption: Workflow for theoretical calculation and experimental validation.

Caption: Relationship between MO theory and electronic properties.

Conclusion

The theoretical calculation of molecular orbitals for this compound, primarily through DFT and TD-DFT methods, provides invaluable insights into its electronic structure and properties. The correlation of computational results with experimental data, such as UV-Vis spectroscopy, is essential for validating the theoretical models. This combined approach allows researchers and drug development professionals to make informed predictions about the molecule's behavior, guiding further experimental work and application development. The continued advancement in computational chemistry will undoubtedly lead to a more profound understanding of complex molecular systems like this compound.

References

The Potent Anti-Cancer Promise of p-Nitrostyryl Ketones: A Technical Deep Dive for Drug Development Professionals

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and selectivity is a constant endeavor. Among the myriad of synthetic compounds, p-Nitrostyryl ketones and their analogs have emerged as a promising class of molecules demonstrating significant cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive literature review of these compounds, detailing their synthesis, summarizing their biological activities with quantitative data, and elucidating their potential mechanisms of action through signaling pathway diagrams.

Synthesis of p-Nitrostyryl Ketones: The Claisen-Schmidt Condensation

The primary and most widely employed method for synthesizing p-Nitrostyryl ketones, which are a class of chalcones, is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde. In the context of p-Nitrostyryl ketones, this typically involves the reaction of an appropriate ketone with p-nitrobenzaldehyde.[1][2][3][4][5]

The reaction is versatile, allowing for the synthesis of a diverse library of analogs by varying the substituents on both the acetophenone and benzaldehyde rings. Common bases used to catalyze the reaction include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in an alcoholic solvent or even under solvent-free conditions.[3][4][5] The general reaction scheme is depicted below.

Experimental Protocol: General Procedure for the Synthesis of Nitro Chalcone Derivatives

The following is a representative experimental protocol for the synthesis of nitro-substituted chalcones based on the Claisen-Schmidt condensation:

-

Preparation of Reactant Solution: To a stirred solution of an appropriate acetophenone (10 mmol) in ethanol (10 mL), add a solution of sodium hydroxide (6 mL, 1.0 M) in an ice-salt bath.

-

Reaction Initiation: After stirring for 15 minutes, add the corresponding nitrobenzaldehyde to the reaction mixture.

-

Reaction Progression: Continue stirring the reaction mixture for 3 hours at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation and Purification: Once the reaction is complete, the resulting product is filtered, washed with water, and recrystallized from a suitable solvent pair (e.g., dichloromethane/n-hexane) to yield the desired nitro chalcone.[6]

Biological Activity: A Quantitative Overview

p-Nitrostyryl ketones and their analogs have demonstrated a broad spectrum of biological activities, with a particular emphasis on their anti-cancer properties. Numerous studies have evaluated the cytotoxicity of these compounds against various human cancer cell lines. The quantitative data, typically presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, are crucial for structure-activity relationship (SAR) studies and for identifying lead compounds for further development.

While a comprehensive table of all known p-Nitrostyryl ketone analogs is beyond the scope of this guide, the following table summarizes representative data for nitro-substituted chalcones to illustrate their potential.

| Compound ID | Substituents | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1a | 2-nitro (Ring A), 2'-nitro (Ring B) | - | - | [6] |

| 1b | 2-nitro (Ring A), 3'-nitro (Ring B) | - | - | [6] |

| 1c | 2-nitro (Ring A), 4'-nitro (Ring B) | - | - | [6] |

| 4a | 7-hydroxy (chromanone), 3-bromo-4-hydroxy-5-methoxy (benzylidene) | K562, MDA-MB-231, SK-N-MC | ≤ 3.86 µg/ml | [7] |

| B-4 | Pyrimidine-tethered chalcone | MCF-7, A549 | 6.70 ± 1.02, 20.49 ± 2.7 | [8] |

| 4a (Anilinoquinolinyl) | 4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl, 4-methoxyphenyl | MDA-MB-231 | - | [9] |

Note: The table presents a selection of data from the literature. For detailed structures and a more extensive dataset, please refer to the cited articles.

The data indicates that the position of the nitro group and the presence of other substituents on the aromatic rings significantly influence the cytotoxic activity of these compounds.[6][10] For instance, some studies suggest that a nitro group at the ortho position of the chalcone framework can be important for anti-inflammatory and biological availability.[10]

Mechanism of Action: Targeting Cancer Cell Signaling

The precise molecular mechanisms by which p-Nitrostyryl ketones exert their anti-cancer effects are still under active investigation. However, emerging evidence suggests that these compounds may target multiple signaling pathways crucial for cancer cell proliferation, survival, and metabolism.

Potential Signaling Pathways

Based on studies of related chalcones and nitro-containing compounds, several signaling pathways are likely to be modulated by p-Nitrostyryl ketones.

Figure 1. Potential signaling pathways modulated by p-Nitrostyryl Ketones.

-

EGFR Signaling Inhibition: Some chalcone derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer and plays a key role in cell proliferation and survival.[8]

-

Tubulin Polymerization Inhibition: Similar to other cytotoxic agents, some chalcone analogs are believed to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[11]

-

Metabolic Rewiring: Cancer cells exhibit altered metabolism, often referred to as the Warburg effect, characterized by increased glycolysis.[12] Ketone bodies have been shown to inhibit the proliferation of tumor cells, and it is plausible that p-Nitrostyryl ketones could modulate cancer cell metabolism.[13][14]

Experimental Workflow for Mechanistic Studies

To elucidate the precise mechanism of action of a novel this compound analog, a structured experimental workflow is essential.

Figure 2. Experimental workflow for elucidating the mechanism of action.

This workflow begins with initial cytotoxicity screening to identify potent compounds, followed by more in-depth studies to investigate their effects on apoptosis, the cell cycle, and specific signaling proteins.

Conclusion and Future Directions

p-Nitrostyryl ketones and their analogs represent a promising avenue for the development of novel anti-cancer therapeutics. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the rapid generation of diverse chemical libraries for screening. The available data on their cytotoxicity against various cancer cell lines highlights their potential, although a more systematic and comprehensive evaluation across a wider range of cancer types is warranted.

Future research should focus on:

-

Expanding the chemical diversity of synthesized analogs to improve potency and selectivity.

-

Conducting detailed structure-activity relationship (SAR) studies to identify the key structural features responsible for anti-cancer activity.

-

Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanism of action fully.

-

Evaluating the in vivo efficacy and safety profiles of lead compounds in preclinical animal models.

By pursuing these research directions, the full therapeutic potential of p-Nitrostyryl ketones as a new class of anti-cancer drugs can be realized.

References

- 1. Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]

- 2. [PDF] Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products | Semantic Scholar [semanticscholar.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Initial Biological Screening of p-Nitrostyryl Ketone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of p-Nitrostyryl ketone compounds, a class of molecules belonging to the broader chalcone family. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the common synthetic routes, detailed experimental protocols for anticancer, antimicrobial, and anti-inflammatory screening, and presents representative quantitative data to illustrate their potential as therapeutic agents.

Synthesis of this compound Compounds

p-Nitrostyryl ketones are typically synthesized via the Claisen-Schmidt condensation, a reliable and versatile method for forming α,β-unsaturated ketones. The general reaction involves the base-catalyzed condensation of a p-nitroacetophenone with an appropriate aromatic aldehyde.

General Synthetic Protocol:

An equimolar amount of p-nitroacetophenone and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol. A catalytic amount of a base, commonly aqueous sodium hydroxide or potassium hydroxide, is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours until the formation of a precipitate is observed. The product is then isolated by filtration, washed with cold water to remove excess base, and recrystallized from an appropriate solvent, such as ethanol, to yield the purified this compound. The structure of the synthesized compounds can be confirmed using spectroscopic methods like FT-IR, ¹H-NMR, and ¹³C-NMR.

Methodological & Application

p-Nitrostyryl Ketone: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic precursors, α,β-unsaturated ketones, particularly those bearing a nitro functionality, serve as powerful and versatile building blocks. The presence of the electron-withdrawing nitro group and the reactive enone system in p-nitrostyryl ketones makes them highly susceptible to a variety of cyclization reactions, enabling the efficient construction of diverse heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of pyrimidines, thiazines, and oxazines using p-nitrostyryl ketones as a key starting material. The resulting heterocyclic compounds often exhibit significant biological activities, making this synthetic strategy highly relevant for drug discovery and development programs. Nitrogen-containing heterocycles are of particular interest due to their prevalence in FDA-approved drugs.[1]

Synthesis of Bioactive Pyrimidines

Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and are found in numerous bioactive molecules with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[2][3] The reaction of p-nitrostyryl ketones with binucleophilic reagents such as guanidine or thiourea provides a straightforward and efficient route to highly functionalized pyrimidines.

Application Note: Synthesis of 2-Aminopyrimidines

The reaction of aryl-substituted p-nitrostyryl ketones with guanidine hydrochloride in the presence of a base affords 2-amino-4-(4-nitrophenyl)-6-arylpyrimidines. These compounds are of significant interest due to their potential as antimicrobial agents.[4][5] The 2-aminopyrimidine scaffold is a well-established pharmacophore with diverse biological activities.[2]

Reaction Scheme:

Caption: Synthesis of 2-aminopyrimidines.

Application Note: Synthesis of Pyrimidine-2-thiones

Similarly, the condensation of p-nitrostyryl ketones with thiourea leads to the formation of 4-(4-nitrophenyl)-6-arylpyrimidine-2-thiones. These compounds are valuable intermediates in organic synthesis and have demonstrated promising antifungal and antibacterial activities.[6][7]

Reaction Scheme:

Caption: Synthesis of pyrimidine-2-thiones.

Quantitative Data for Pyrimidine Synthesis

| Entry | R-group on Ketone | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Phenyl | Guanidine HCl | NaOH | Ethanol | 6 | 85 | Generalized from[4] |

| 2 | 4-Chlorophenyl | Guanidine HCl | NaOH | Ethanol | 7 | 82 | Generalized from[4] |

| 3 | 4-Methoxyphenyl | Guanidine HCl | NaOH | Ethanol | 6 | 88 | Generalized from[4] |

| 4 | Phenyl | Thiourea | KOH | Ethanol | 5 | 90 | Generalized from[6] |

| 5 | 4-Chlorophenyl | Thiourea | KOH | Ethanol | 5 | 87 | Generalized from[6] |

| 6 | 4-Methoxyphenyl | Thiourea | KOH | Ethanol | 4 | 92 | Generalized from[6] |

Experimental Protocols for Pyrimidine Synthesis

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(4-nitrophenyl)-6-arylpyrimidines

-

To a solution of the appropriate this compound (10 mmol) in ethanol (50 mL), add guanidine hydrochloride (12 mmol) and sodium hydroxide (15 mmol).

-

Reflux the reaction mixture with stirring for 6-8 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

-

Acidify the mixture with dilute hydrochloric acid to a pH of ~6.

-

Filter the precipitated solid, wash it with water, and dry it under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(4-nitrophenyl)-6-arylpyrimidine.

Protocol 2: General Procedure for the Synthesis of 4-(4-Nitrophenyl)-6-arylpyrimidine-2-thiones

-

Dissolve the appropriate this compound (10 mmol) and thiourea (12 mmol) in ethanol (50 mL).

-

Add a solution of potassium hydroxide (15 mmol) in ethanol (10 mL) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Neutralize the mixture with a dilute solution of acetic acid.

-

Collect the resulting solid by filtration, wash thoroughly with water, and dry.

-

Purify the product by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis of Bioactive 1,3-Thiazines

1,3-Thiazines are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom. They are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[8][9] The reaction of α,β-unsaturated ketones with a sulfur and nitrogen source, such as thiourea, provides an effective method for the synthesis of 1,3-thiazine derivatives.

Application Note: Synthesis of 2-Imino-1,3-thiazines

The reaction of p-nitrostyryl ketones with thiourea in an acidic medium can lead to the formation of 2-imino-4-(4-nitrophenyl)-6-aryl-6H-1,3-thiazines. These compounds are of interest for their potential pharmacological applications.

Reaction Scheme:

Caption: Synthesis of 2-imino-1,3-thiazines.

Quantitative Data for 1,3-Thiazine Synthesis

| Entry | R-group on Ketone | Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Phenyl | Thiourea | HCl | Ethanol | 8 | 75 | Generalized from |

| 2 | 4-Chlorophenyl | Thiourea | HCl | Ethanol | 9 | 72 | Generalized from |

| 3 | 4-Methoxyphenyl | Thiourea | HCl | Ethanol | 8 | 78 | Generalized from |

Experimental Protocol for 1,3-Thiazine Synthesis

Protocol 3: General Procedure for the Synthesis of 2-Imino-4-(4-nitrophenyl)-6-aryl-6H-1,3-thiazines

-

A mixture of the appropriate this compound (10 mmol) and thiourea (12 mmol) in ethanol (40 mL) is prepared.

-

A few drops of concentrated hydrochloric acid are added as a catalyst.

-

The reaction mixture is refluxed for 8-10 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is treated with a saturated solution of sodium bicarbonate to neutralize the acid.

-

The solid product is filtered, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Synthesis of Bioactive 1,2-Oxazines

1,2-Oxazines are six-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They serve as important intermediates in the synthesis of various natural products and biologically active molecules. A common method for their synthesis involves the cycloaddition reaction of α,β-unsaturated ketones with hydroxylamine.

Application Note: Synthesis of Dihydro-1,2-oxazines

The reaction of p-nitrostyryl ketones with hydroxylamine hydrochloride in the presence of a base can yield 3-(4-nitrophenyl)-5-aryl-5,6-dihydro-4H-1,2-oxazines. These compounds can be further functionalized to produce a variety of derivatives with potential therapeutic applications.

Reaction Scheme:

Caption: Synthesis of dihydro-1,2-oxazines.

Quantitative Data for 1,2-Oxazine Synthesis

| Entry | R-group on Ketone | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Phenyl | Hydroxylamine HCl | Sodium Acetate | Ethanol | 4 | 80 | Generalized Protocol |

| 2 | 4-Chlorophenyl | Hydroxylamine HCl | Sodium Acetate | Ethanol | 5 | 77 | Generalized Protocol |

| 3 | 4-Methoxyphenyl | Hydroxylamine HCl | Sodium Acetate | Ethanol | 4 | 83 | Generalized Protocol |

Experimental Protocol for 1,2-Oxazine Synthesis

Protocol 4: General Procedure for the Synthesis of 3-(4-Nitrophenyl)-5-aryl-5,6-dihydro-4H-1,2-oxazines

-

To a solution of the this compound (10 mmol) in ethanol (50 mL), add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water (150 mL) and stir.

-

Collect the precipitated solid by filtration, wash with water, and air dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol to afford the pure dihydro-1,2-oxazine derivative.

Biological Significance and Mechanism of Action

The synthesized heterocyclic compounds are of great interest in drug discovery due to their potential antimicrobial and antifungal activities.

Antimicrobial Mechanism of Aminopyrimidines

2-Aminopyrimidines often exert their antimicrobial effects by interfering with essential bacterial metabolic pathways. One of the primary mechanisms involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids.[4] By inhibiting DHFR, these compounds disrupt bacterial DNA replication and protein synthesis, leading to bacteriostatic or bactericidal effects.

Caption: Inhibition of DHFR by 2-aminopyrimidines.

Antifungal Mechanism of Thiazine Derivatives

The antifungal activity of thiazine derivatives can be attributed to several mechanisms. One proposed mechanism involves the disruption of the fungal cell membrane integrity. These compounds can interact with ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing fungal cell death.[8] Another potential mechanism is the inhibition of enzymes involved in cell wall synthesis, such as β-(1,3)-glucan synthase.

Caption: Disruption of fungal cell membrane by thiazines.

Conclusion

p-Nitrostyryl ketones are highly valuable and versatile precursors for the synthesis of a wide range of biologically active heterocyclic compounds. The protocols outlined in this document provide robust and efficient methods for the preparation of pyrimidines, thiazines, and oxazines. The significant antimicrobial and antifungal potential of these derivatives underscores the importance of this synthetic strategy in the ongoing search for new and effective therapeutic agents. Further exploration and derivatization of these heterocyclic scaffolds are warranted to develop novel drug candidates with improved efficacy and safety profiles.

References

- 1. One-Pot Synthesis of Thiochromones | Scilit [scilit.com]

- 2. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ijseas.com [ijseas.com]

Application Notes and Protocols for the Synthesis of p-Nitrostyryl Ketone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of p-Nitrostyryl ketone, also known as 4-(4-nitrophenyl)-3-buten-2-one, through a Claisen-Schmidt condensation reaction. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical and organic compounds.

Introduction

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. This specific variation of the aldol condensation is a reliable method for forming carbon-carbon bonds. In this protocol, p-nitrobenzaldehyde is reacted with acetone in the presence of a sodium hydroxide catalyst to yield the α,β-unsaturated ketone, this compound. The reaction readily proceeds, and the product can be isolated and purified through recrystallization.

Reaction Scheme

The overall reaction is as follows:

p-Nitrobenzaldehyde + Acetone --(NaOH)--> this compound + Water

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the expected product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| p-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 103-106 | - |

| Acetone | C₃H₆O | 58.08 | -95 | - |

| This compound | C₁₀H₉NO₃ | 191.18 | 104-105[1] | ¹H NMR (CDCl₃, 300 MHz), δ (ppm): 8.26 (d, J = 8.6 Hz, 2H), 7.70 (d, J = 8.6 Hz, 2H), 7.54 (d, J = 16.2 Hz, 1H), 6.82 (d, J = 17.5 Hz, 1H), 2.42 (s, 3H).[1] ¹³C NMR (CDCl₃, 75 MHz), δ (ppm): 197.58, 148.57, 140.68, 140.09, 130.40, 128.82, 124.20, 28.03.[1] IR (KBr, cm⁻¹): 3111, 2919, 1669 (C=O), 1508 (NO₂), 1338 (NO₂), 967.[1] |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis and purification of this compound.

Materials and Reagents:

-

p-Nitrobenzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Ice

Equipment:

-

Erlenmeyer flask (125 mL)

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Büchner funnel and filter flask

-

Filter paper

-

Melting point apparatus

-

Spectroscopic instruments (IR, NMR)

Procedure:

1. Reaction Setup:

- In a 125 mL Erlenmeyer flask, dissolve 0.05 moles of p-nitrobenzaldehyde in 50 mL of 95% ethanol.

- To this solution, add 0.15 moles of acetone and stir to ensure a homogenous mixture.

2. Catalysis and Reaction:

- Slowly add 10 mL of a 10% aqueous sodium hydroxide solution to the flask while stirring continuously.

- A precipitate should begin to form.

- Continue stirring the mixture at room temperature for 30 minutes.

3. Isolation of the Crude Product:

- After the reaction period, cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.

- Collect the solid product by vacuum filtration using a Büchner funnel.

- Wash the crystals with two portions of cold distilled water to remove any remaining sodium hydroxide.

- Follow with a wash using a small amount of cold 95% ethanol to remove unreacted starting materials.

4. Purification by Recrystallization:

- Transfer the crude solid to a beaker.

- Add a minimum amount of hot 95% ethanol to dissolve the solid completely.[2]

- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

- Collect the purified crystals by vacuum filtration.[2]

- Dry the crystals completely before characterization.

5. Characterization:

- Determine the melting point of the purified this compound and compare it to the literature value.

- Obtain IR and NMR spectra to confirm the structure of the product.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The following diagram illustrates the logical steps of the Claisen-Schmidt condensation mechanism.

Caption: Mechanism of the Claisen-Schmidt condensation.

References

analytical techniques for p-Nitrostyryl ketone quantification in biological samples

Introduction

p-Nitrostyryl ketone, a member of the chalcone family, represents a class of compounds with significant therapeutic potential, exhibiting a range of biological activities. Chalcones, characterized by an open-chain flavonoid structure, have been noted for their anti-inflammatory, antioxidant, and anticancer effects.[1][2] The efficacy and safety of such compounds in drug development pipelines are critically dependent on understanding their pharmacokinetic and pharmacodynamic profiles. Accurate and precise quantification of this compound in biological matrices like plasma, urine, and tissue homogenates is therefore essential for preclinical and clinical studies.

These application notes provide detailed protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and specificity, making it suitable for studies requiring low detection limits, while the HPLC-UV method provides a robust and more accessible alternative for higher concentration analyses.

Signaling Pathways Modulated by Chalcone Derivatives

Chalcone derivatives, including this compound, are known to interact with various intracellular signaling pathways. Their biological effects are often attributed to the modulation of pathways involved in inflammation and oxidative stress responses. Two key pathways are the MAPK/NF-κB pathway, central to the inflammatory response, and the Nrf2/HO-1 pathway, which governs the antioxidant response.[1]

Section 1: Quantification by LC-MS/MS

This section details a sensitive and specific method for the quantification of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation.

Experimental Workflow

Protocol: LC-MS/MS Quantification in Plasma

1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound like chalcone.

-

LC-MS grade acetonitrile (ACN) and methanol (MeOH)

-

LC-MS grade formic acid

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

2. Sample Preparation (Protein Precipitation):

-

Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant onto the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions:

-

LC System: UPLC or HPLC system capable of binary gradients.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-